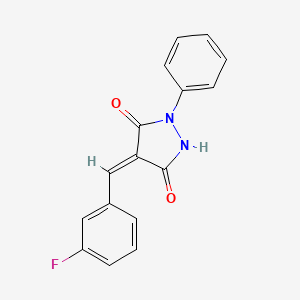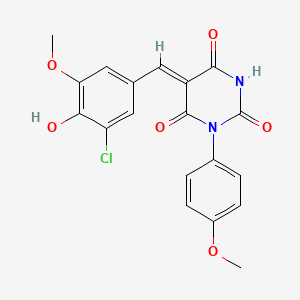
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone
描述
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone, also known as BBP, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a small molecule with a molecular weight of 365.4 g/mol and a chemical formula of C23H17N2O2. In
作用机制
The mechanism of action of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone is not fully understood. However, it has been proposed that 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cell proliferation, inflammation, and viral replication. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has also been shown to modulate the expression of genes involved in neuronal function and survival.
Biochemical and Physiological Effects
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit viral replication in vitro. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone is also stable under physiological conditions and can be easily synthesized in large quantities. However, the limitations of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone include its potential toxicity and lack of selectivity for specific targets.
未来方向
There are several future directions for research on 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone. One area of interest is the development of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone analogs with improved selectivity and potency. Another area of research is the investigation of the molecular targets of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone and the elucidation of its mechanism of action. Additionally, 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone could be explored as a potential therapeutic agent for other diseases such as viral infections and neurodegenerative disorders. Finally, the use of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone as a fluorescent probe for the detection of metal ions in biological systems could be further optimized for improved sensitivity and specificity.
Conclusion
In conclusion, 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone is a benzimidazole derivative with potential therapeutic applications in cancer, inflammatory diseases, viral infections, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been shown to modulate various enzymes and proteins involved in cell proliferation, inflammation, and viral replication. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has several advantages for lab experiments, but its potential toxicity and lack of selectivity for specific targets are limitations. Future research on 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone could lead to the development of new therapies for a variety of diseases.
科学研究应用
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has also shown promise in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has been used as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
2-(2-benzoylbenzimidazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-19-14-8-7-13-18(19)23-22(24)21(26)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUAZFQIZDHPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3903607.png)
![9-[(aminocarbonothioyl)hydrazono]-9H-fluorene-4-carboxamide](/img/structure/B3903614.png)
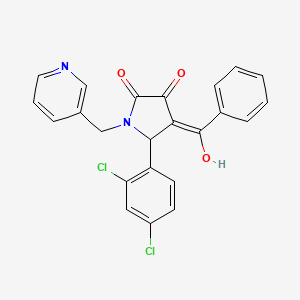
![1-allyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3903639.png)
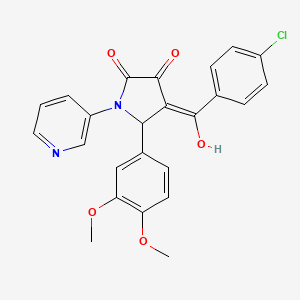
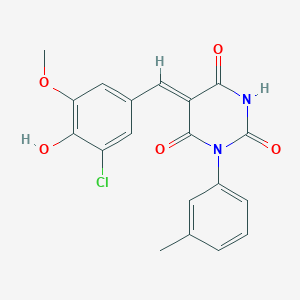
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,5-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3903654.png)
![N-({1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)urea trifluoroacetate](/img/structure/B3903669.png)
![4-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3903678.png)

![dimethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B3903682.png)
![ethyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3903688.png)
